molecular formula C8H8O4 B023981 Phloracetophenone CAS No. 480-66-0

Phloracetophenone

Cat. No. B023981
CAS RN: 480-66-0
M. Wt: 168.15 g/mol
InChI Key: XLEYFDVVXLMULC-UHFFFAOYSA-N
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Patent
US05106871

Procedure details

In 200 ml of anhydrous tetrahydrofuran were dissolved 30 g of 2',4',6'-trihydroxyacetophenone and 115.0 g of N,N-diisopropylethylamine, and 50.2 g of chloromethyl methyl ether was gradually added to the solution under ice cooling over a period of 20 minutes and the reaction mixture was stirred under ice cooling for 1 hour and at room temperature for 4 hours to effect reaction. After the reaction, the reaction mixture was extracted with 3 l of ether, and the ether layer was washed with water (500 ml×3 times), shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times), dried with anhydrous sodium sulfate, and filtered. The solvent was removed from the filtrate by distillation and the obtained residue was recrystallized from a mixed solvent of methanol and water to obtain 18.9 g (yield=41.4%) of 2'-hydroxy-4',6'-bis(methoxyacetophenone in the form of a colorless prism.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6](O)[CH:5]=[C:4](O)[C:3]=1[C:10](=[O:12])[CH3:11].C(N(CC)C(C)C)(C)C.[CH3:22][O:23]CCl>O1CCCC1>[CH3:22][O:23][CH2:11][C:10]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1)=[O:12]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1)O)O)C(C)=O
Name
Quantity
115 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50.2 g
Type
reactant
Smiles
COCCl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under ice cooling for 1 hour and at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added to the solution under ice cooling over a period of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 3 l of ether
WASH
Type
WASH
Details
the ether layer was washed with water (500 ml×3 times)
STIRRING
Type
STIRRING
Details
shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by distillation
CUSTOM
Type
CUSTOM
Details
the obtained residue was recrystallized from a mixed solvent of methanol and water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCC(=O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.